molecular formula C20H19N3O3S B2650229 4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004391-61-0

4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2650229
CAS No.: 1004391-61-0
M. Wt: 381.45
InChI Key: DIERLPWYVXRIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes methoxy, methylphenyl, methylsulfanyl, and dihydropyridazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-methyl-1-methylsulfanyl-benzene
  • 1-(4-methoxy-2-methylphenyl)ethanone
  • (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

4-methoxy-1-(4-methylphenyl)-N-(2-methylsulfanylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-8-10-14(11-9-13)23-18(24)12-16(26-2)19(22-23)20(25)21-15-6-4-5-7-17(15)27-3/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIERLPWYVXRIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.